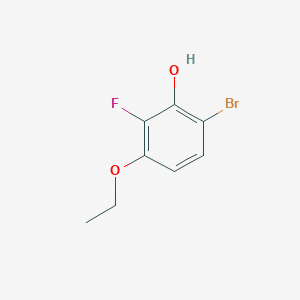

6-Bromo-3-ethoxy-2-fluorophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

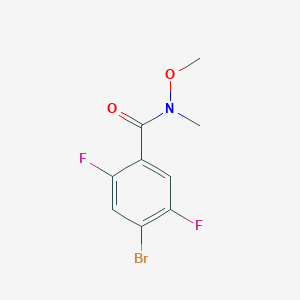

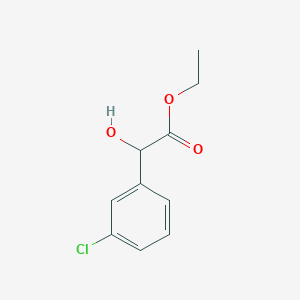

“6-Bromo-3-ethoxy-2-fluorophenol” is a chemical compound with the molecular formula C8H8BrFO2. It has a molecular weight of 235.05 . It is typically stored at room temperature and has a physical form of liquid .

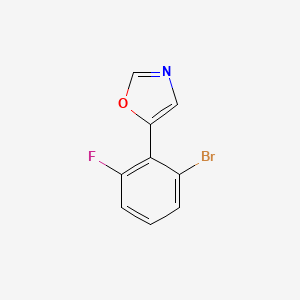

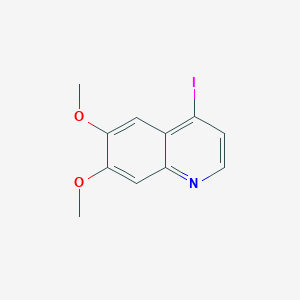

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 235.05 .科学的研究の応用

Antitumor and Anti-angiogenesis Activity

- 6-Bromo-8-ethoxy-3-nitro-2H-chromene, a related compound, displayed potent antiproliferative activities against tumor cell lines, indicating its potential in cancer treatment. It also showed effects on human umbilical vein epithelial cells migration, suggesting anti-angiogenesis activity (Yin et al., 2013).

Spectroscopic and Structural Analysis

- The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic techniques and X-ray diffraction, providing insights into molecular interactions and properties. This research is important for understanding the chemical behavior and potential applications of such compounds (Demircioğlu et al., 2019).

HIV-1 Integrase Inhibition

- Compounds structurally similar to 6-Bromo-3-ethoxy-2-fluorophenol, such as [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoïc acid, were synthesized and evaluated as potential HIV-1 integrase inhibitors. This highlights the potential of such compounds in antiviral therapies (Vandurm et al., 2009).

Photoreaction Mechanism

- Research on 4-bromo-2-chloro-6-fluorophenol revealed insights into hydrogen-atom tunneling and UV-induced photoreaction mechanisms. These findings are crucial for understanding the photochemical behavior of halophenols (Nanbu et al., 2012).

Radical Scavenging Activity

- Bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to this compound, exhibited significant antioxidant activity, demonstrating potential in food preservation and pharmaceutical applications (Li et al., 2011).

Safety and Hazards

作用機序

Target of Action

Phenolic compounds like this are often involved in various biochemical reactions, interacting with a range of targets .

Mode of Action

It’s known that phenolic compounds can participate in reactions such as free radical bromination and nucleophilic substitution . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

Phenolic compounds can be involved in a variety of reactions, including the Fries rearrangement, Bamberger rearrangement, and the Bucherer reaction .

Result of Action

Phenolic compounds can have a variety of effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

The action, efficacy, and stability of 6-Bromo-3-ethoxy-2-fluorophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Temperature and the presence of other compounds can also affect its stability and reactivity .

特性

IUPAC Name |

6-bromo-3-ethoxy-2-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUJIVDSGCHCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)